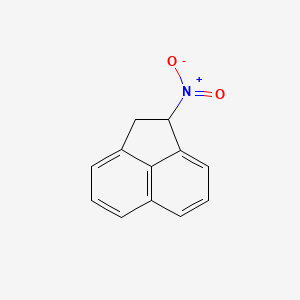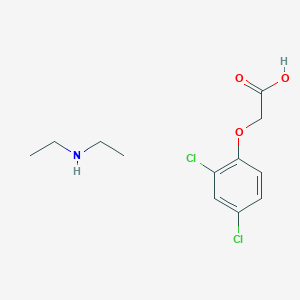
2,4-D-diethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a broad-spectrum herbicide used primarily for controlling broad-leaved weeds in various agricultural and non-agricultural settings . This compound is a phenoxy herbicide and is known for its selective, systemic action, being absorbed through roots and increasing biosynthesis and production of ethylene, which causes uncontrolled cell division and damages vascular tissue .
Métodos De Preparación
The synthesis of 2,4-D-diethylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,4-D-diethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dichlorophenol and other oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the aromatic ring.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form 2,4-dichlorophenoxyacetic acid and diethylamine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but often include various chlorinated phenols and amines .
Aplicaciones Científicas De Investigación
2,4-D-diethylammonium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of phenoxy herbicides and their environmental impact.
Biology: Research often focuses on its effects on plant physiology, particularly its role in inducing ethylene production and uncontrolled cell division.
Medicine: While not directly used in medicine, its analogs and derivatives are studied for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,4-D-diethylammonium involves its absorption through plant roots and subsequent systemic distribution. It increases the biosynthesis and production of ethylene, leading to uncontrolled cell division and damage to vascular tissue. This results in the death of broad-leaved weeds while leaving grasses relatively unaffected . The molecular targets include various enzymes involved in ethylene biosynthesis and cell division pathways .
Comparación Con Compuestos Similares
2,4-D-diethylammonium is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used and studied for its herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar applications but different toxicity profiles.
The uniqueness of this compound lies in its specific formulation with diethylamine, which can influence its solubility, volatility, and overall efficacy as a herbicide .
Propiedades
Número CAS |
20940-37-8 |
|---|---|
Fórmula molecular |
C12H17Cl2NO3 |
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C4H11N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-5-4-2/h1-3H,4H2,(H,11,12);5H,3-4H2,1-2H3 |
Clave InChI |
VQRSXYVRBBWVSQ-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


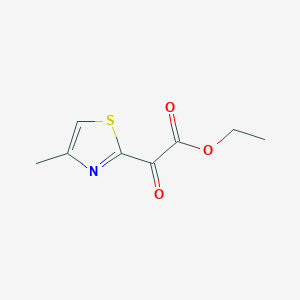
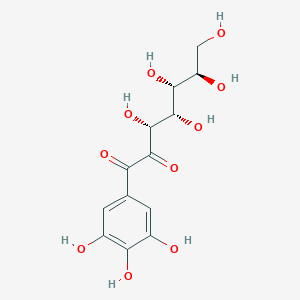
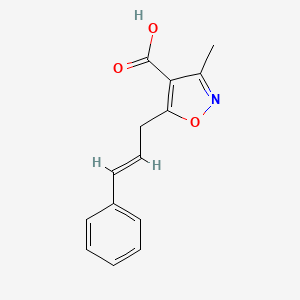

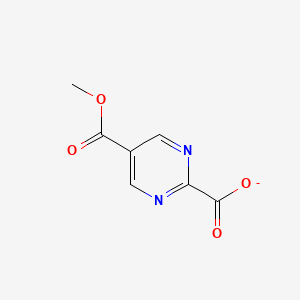
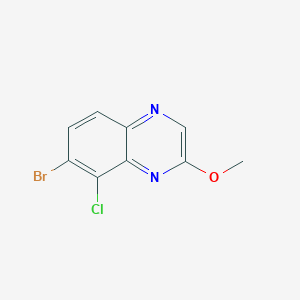
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)

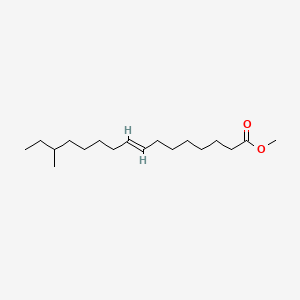
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
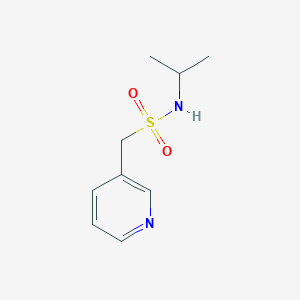
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
